molecular formula C21H18Br2N2O5S B10892145 (2,6-dibromo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

(2,6-dibromo-4-{(E)-[(2Z)-3-(2-methoxyethyl)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid

Cat. No.: B10892145
M. Wt: 570.3 g/mol
InChI Key: KUGIWPBSFZYPJX-UVYYMYQDSA-N
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Description

2-(2,6-DIBROMO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID is a complex organic compound with a unique structure that includes bromine, methoxyethyl, phenylimino, and thiazolan groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-DIBROMO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Bromination: Introduction of bromine atoms into the phenoxy ring.

    Thiazolan Formation: Formation of the thiazolan ring through cyclization reactions.

    Methoxyethyl Addition: Introduction of the methoxyethyl group.

    Phenylimino Formation: Formation of the phenylimino group through condensation reactions.

    Final Coupling: Coupling of the intermediate compounds to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-DIBROMO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

2-(2,6-DIBROMO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-DIBROMO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA: Binding to DNA and affecting gene expression.

    Modulating Receptors: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-DIBROMO-4-METHOXY-PHENYLAMINE, HYDROCHLORIDE: A compound with similar bromine and phenoxy groups.

    2,6-DIBROMO-4-NITRO-PHENYLAMINE: Another brominated phenoxy compound with a nitro group.

    2,6-DIBROMO-4-METHYL-PHENOL: A simpler brominated phenoxy compound with a methyl group.

Uniqueness

2-(2,6-DIBROMO-4-{[3-(2-METHOXYETHYL)-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YLIDEN]METHYL}PHENOXY)ACETIC ACID is unique due to its complex structure, which includes multiple functional groups that contribute to its diverse chemical reactivity and potential applications. The presence of the thiazolan ring and the phenylimino group distinguishes it from other similar compounds.

Properties

Molecular Formula

C21H18Br2N2O5S

Molecular Weight

570.3 g/mol

IUPAC Name

2-[2,6-dibromo-4-[(E)-[3-(2-methoxyethyl)-4-oxo-2-phenylimino-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C21H18Br2N2O5S/c1-29-8-7-25-20(28)17(31-21(25)24-14-5-3-2-4-6-14)11-13-9-15(22)19(16(23)10-13)30-12-18(26)27/h2-6,9-11H,7-8,12H2,1H3,(H,26,27)/b17-11+,24-21?

InChI Key

KUGIWPBSFZYPJX-UVYYMYQDSA-N

Isomeric SMILES

COCCN1C(=O)/C(=C\C2=CC(=C(C(=C2)Br)OCC(=O)O)Br)/SC1=NC3=CC=CC=C3

Canonical SMILES

COCCN1C(=O)C(=CC2=CC(=C(C(=C2)Br)OCC(=O)O)Br)SC1=NC3=CC=CC=C3

Origin of Product

United States

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